molecular formula C12H16FNO B13269808 2-[(4-Fluorophenoxy)methyl]piperidine

2-[(4-Fluorophenoxy)methyl]piperidine

Cat. No.: B13269808
M. Wt: 209.26 g/mol
InChI Key: HFUVMKWNXZYIJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-Fluorophenoxy)methyl]piperidine is an organic compound with the molecular formula C12H16FNO It is a piperidine derivative where a fluorophenoxy group is attached to the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Fluorophenoxy)methyl]piperidine typically involves the reaction of 4-fluorophenol with piperidine in the presence of a suitable base and solvent. One common method involves the use of potassium carbonate as the base and dimethylformamide (DMF) as the solvent. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of reagents and conditions may also be adjusted to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-[(4-Fluorophenoxy)methyl]piperidine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(4-Fluorophenoxy)methyl]piperidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic effects, including its use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(4-Fluorophenoxy)methyl]piperidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may act on neurotransmitter receptors, while in industrial applications, it may serve as a catalyst or intermediate .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2-Fluorophenoxy)methyl]piperidine
  • 2-[(4-Chlorophenoxy)methyl]piperidine
  • 2-[(4-Bromophenoxy)methyl]piperidine

Uniqueness

2-[(4-Fluorophenoxy)methyl]piperidine is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased stability and reactivity. This makes it particularly valuable in applications where these properties are advantageous .

Properties

Molecular Formula

C12H16FNO

Molecular Weight

209.26 g/mol

IUPAC Name

2-[(4-fluorophenoxy)methyl]piperidine

InChI

InChI=1S/C12H16FNO/c13-10-4-6-12(7-5-10)15-9-11-3-1-2-8-14-11/h4-7,11,14H,1-3,8-9H2

InChI Key

HFUVMKWNXZYIJJ-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)COC2=CC=C(C=C2)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.